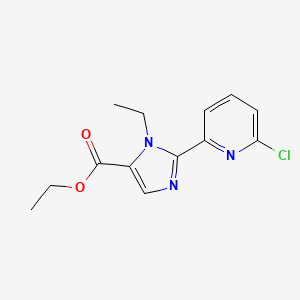

Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate

Description

Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring a fused imidazole and pyridine scaffold. The molecule comprises:

- A 1-ethyl-1H-imidazole core substituted at position 2 with a 6-chloropyridin-2-yl group.

- An ethyl ester moiety at position 5 of the imidazole ring.

While direct biological data for this compound are unavailable in the provided evidence, structural analogs (e.g., methyl esters, halogenated derivatives) have been studied for their binding affinities and functional properties .

Properties

Molecular Formula |

C13H14ClN3O2 |

|---|---|

Molecular Weight |

279.72 g/mol |

IUPAC Name |

ethyl 2-(6-chloropyridin-2-yl)-3-ethylimidazole-4-carboxylate |

InChI |

InChI=1S/C13H14ClN3O2/c1-3-17-10(13(18)19-4-2)8-15-12(17)9-6-5-7-11(14)16-9/h5-8H,3-4H2,1-2H3 |

InChI Key |

LJVIAZAABUZTEM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CN=C1C2=NC(=CC=C2)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Imidazole Precursors

A foundational approach involves the alkylation of 5-carboxyimidazole derivatives. For instance, ethyl 5-carboxyimidazole reacts with ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. This step introduces the ethyl group at the N1 position of the imidazole ring. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–12 hours.

A critical challenge is avoiding over-alkylation, which is mitigated by controlling stoichiometry. For example, a 1:1 molar ratio of ethyl iodide to the imidazole precursor ensures selective mono-alkylation. Post-reaction, the mixture is quenched with ice water, and the product is extracted using ethyl acetate, yielding a crude intermediate that requires further purification.

Coupling with Chloropyridine Derivatives

Reaction Optimization and Conditions

Temperature and Solvent Effects

Optimal reaction temperatures vary by step:

Solvent polarity significantly impacts yield. Polar aprotic solvents (e.g., DMF) enhance alkylation rates, while toluene minimizes side reactions in coupling steps.

Catalysts and Reagents

-

Copper(I) iodide : Essential for Ullmann coupling, with catalytic loads of 5–10 mol%.

-

Palladium catalysts : Pd(OAc)₂ or Pd₂(dba)₃ for Buchwald-Hartwig amination.

-

Triethylamine : Neutralizes HCl byproducts during esterification.

Purification and Characterization

Extraction and Crystallization

Post-reaction mixtures are typically acidified to pH 6 using acetic acid and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Recrystallization from ethanol or methanol yields high-purity product (≥95% by HPLC).

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃): Key signals include δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), and δ 7.85 (d, 1H, pyridine-H).

-

FT-IR : Peaks at 1720 cm⁻¹ (C=O ester) and 1550 cm⁻¹ (imidazole C=N).

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | 65–70 | 93–95 | Cost-effective | Requires high temperatures |

| Buchwald-Hartwig | 75–78 | 96–98 | Higher regioselectivity | Sensitive to oxygen |

| Direct Alkylation | 60–65 | 90–92 | Simplified workflow | Risk of over-alkylation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Chlorine at the pyridinyl position may improve target binding via halogen bonding or π-stacking, as seen in pesticidal compounds like neonicotinoids.

Core Heterocycle Modifications

- Replacing imidazole with benzimidazole (as in ) expands π-conjugation, enabling applications in luminescent materials but reducing metabolic stability in biological systems .

Biological Activity Trends

- Compounds with 4-chlorophenyl substituents () showed moderate in-silico binding to enzymatic targets, while trifluoromethylphenyl analogs exhibited higher affinity due to enhanced electron-withdrawing effects .

Synthetic Accessibility The target compound’s ethyl groups may be introduced via alkylation reactions, similar to methods used for triethyleneglycol-functionalized benzimidazoles in (e.g., Mitsunobu reaction with triphenylphosphine/azodicarboxylate) .

Hydrogen Bonding and Crystallographic Considerations

- The 6-chloropyridin-2-yl group may participate in C–H···Cl or N–H···Cl hydrogen bonds, influencing crystal packing and stability .

Biological Activity

Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems.

- Chloropyridine Substituent : Enhances the compound's interaction with biological targets.

The molecular formula is , and it has a molecular weight of approximately 281.72 g/mol.

Research indicates that compounds with imidazole moieties often exhibit diverse biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, a related imidazole derivative demonstrated significant antiproliferative effects against HeLa cells with an IC50 value of 3.24 µM, indicating strong potential for therapeutic applications in oncology .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | Target/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HeLa | 3.24 | Apoptosis induction |

| Anticancer | A549 | 18.53 | Cell cycle arrest |

| Enzyme Inhibition | SARS-CoV-2 Mpro | 66.9 | Competitive inhibition |

Case Studies

-

Anticancer Studies :

A study on imidazole derivatives highlighted the structure–activity relationship (SAR) that showed how variations in substituents affected anticancer activity. Compounds were tested against multiple cancer cell lines, revealing that the presence of specific functional groups significantly influenced their potency . -

Enzyme Inhibition :

Research into the inhibition of SARS-CoV-2 Mpro found that related imidazole compounds exhibited varying degrees of inhibitory activity, suggesting a potential pathway for developing antiviral agents . The binding affinity was measured using surface plasmon resonance (SPR), indicating weak to moderate affinities, which could be optimized through further chemical modifications.

Q & A

Q. How are complex NMR splitting patterns interpreted for regiochemical assignments in substituted imidazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.